6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Description
6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a bicyclic heterocyclic compound characterized by a fused purine-imidazole core. Its structure includes a benzyl group at position 6, a methyl group at position 4, and a partially saturated 7,8-dihydro ring system.
Properties
IUPAC Name |
6-benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-18-12-11(13(21)17-15(18)22)20-8-7-19(14(20)16-12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INILCPBMGRMVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the benzyl and methyl groups. Key steps in the synthesis may include:
Formation of the Purine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzyl and Methyl Groups: These groups can be introduced via alkylation reactions using benzyl halides and methylating agents, respectively.
Cyclization and Final Assembly: The final step often involves cyclization reactions to form the fused ring structure, which may require specific catalysts and reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically focuses on improving reaction efficiency, yield, and purity. This can be achieved through the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs differ in substituent patterns, saturation states, and functional groups. Below is a detailed comparison:
Core Structure and Substitution Patterns
- ZINC170624334: 7-(4-Bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione Key Differences: Replaces the benzyl group with a 4-bromophenyl and a hydroxyethyl group.
- 6-Butyl-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione (): Key Differences: A butyl group at position 6 and a 4-methylphenyl at position 5.
- 2-Benzyl-6-(2,4-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione (): Key Differences: A 2,4-dimethylphenyl substituent at position 6 and a benzyl group at position 2. The additional methyl groups may sterically hinder receptor binding, altering selectivity .
Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | ClogP | Key Substituents |
|---|---|---|---|---|
| 6-Benzyl-4-methyl-7,8-dihydro target | C₁₇H₁₆N₄O₂ | 308.34 | 2.5 | 6-Benzyl, 4-methyl, 7,8-dihydro |
| ZINC170624334 | C₁₇H₁₄BrN₅O₃ | 408.23 | 3.1 | 7-(4-Bromophenyl), 6-hydroxyethyl |
| 6-Butyl-2,4-dimethyl-7-(4-methylphenyl) | C₂₀H₂₃N₅O₂ | 365.43 | 3.8 | 6-Butyl, 7-(4-methylphenyl) |
| 2-Benzyl-6-(2,4-dimethylphenyl) analog | C₂₃H₂₂N₄O₂ | 386.45 | 3.4 | 2-Benzyl, 6-(2,4-dimethylphenyl) |
ClogP values estimated via computational methods (e.g., ).
Biological Activity
6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the class of imidazole derivatives. Its unique structure features a benzyl group and a methyl group attached to a purine-like core, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula: C23H23N5O2
- Molecular Weight: 401.47 g/mol
- CAS Number: 872838-54-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to significant biological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation: It can bind to specific receptors, altering their activity and influencing downstream signaling.
- Antioxidant Activity: Potentially acts as an antioxidant, reducing oxidative stress within cells.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive Bacteria | Moderate |
| Gram-negative Bacteria | High |
Antiviral Activity
The compound has been investigated for its antiviral properties, particularly against viruses such as Enterovirus 71 (EV71), which causes hand, foot, and mouth disease. It has shown potential in inhibiting viral replication by targeting critical pathways involved in viral entry and replication.
Anticancer Effects
Studies have suggested that this compound possesses anticancer properties. It may induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest: Inhibition of cell cycle progression.
- Induction of Apoptosis: Activation of apoptotic pathways leading to cell death.
Study 1: Antiviral Efficacy Against EV71
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral effects of various imidazole derivatives against EV71. The results indicated that derivatives similar to this compound effectively suppressed the ERK1/2 signaling pathway crucial for viral replication .
Study 2: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that the compound induced significant cytotoxicity in breast cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Q & A
Q. What are the standard synthetic routes for 6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, and what reagents/conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzylamines with purine precursors. Key reagents include sodium metabisulfite (to stabilize intermediates) and dry DMF under nitrogen for cyclization steps. Temperature control (e.g., 120°C for 18 hours) and solvent selection (e.g., DMF for polar aprotic conditions) are critical for achieving high yields . Characterization via LCMS (e.g., m/z analysis) and HPLC (for purity >98%) ensures product integrity .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
A combination of IR spectroscopy (to identify carbonyl stretches at ~1700 cm⁻¹ for dione groups), ¹H/¹³C NMR (to resolve benzyl and methyl substituents), and UV-Vis spectroscopy (for π→π* transitions in the fused ring system) is essential. For example, the methoxyethyl group in analogous compounds shows distinct triplet signals at δ 3.4–3.6 ppm in ¹H NMR . Mass spectrometry (e.g., ESI-MS) confirms molecular weight, with fragmentation patterns aligning with imidazo-purine backbones .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screens should focus on enzyme inhibition assays (e.g., kinase or phosphodiesterase targets due to purine analog similarity) and cell-based viability assays (e.g., MTT assays in cancer or neuronal cell lines). Dose-response curves (0.1–100 μM) and controls for solvent interference (e.g., DMSO <0.1%) are critical. Parallel testing of analogs (e.g., benzothiazole derivatives) helps establish baseline structure-activity trends .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activity data?
Conflicting bioactivity results (e.g., variable IC₅₀ values across studies) can be addressed via molecular docking (AutoDock Vina) to compare binding poses against target proteins and density functional theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity). For instance, substituent effects (e.g., benzyl vs. methyl groups) on binding affinity to adenosine receptors can be modeled to explain discrepancies .
Q. What strategies optimize regioselectivity in derivatization reactions of the fused imidazo-purine core?
Regioselective functionalization requires protecting group strategies (e.g., tert-butoxycarbonyl for amine protection) and catalyst screening (e.g., Pd/C for hydrogenation of specific double bonds). Solvent polarity (e.g., THF vs. acetonitrile) and temperature gradients (e.g., −20°C to room temperature) can direct reactions toward the 6-benzyl or 4-methyl positions. Kinetic studies (e.g., time-resolved NMR) help identify intermediate stability .
Q. How do structural modifications (e.g., benzyl vs. aryl substitutions) impact pharmacokinetic properties?
Comparative ADMET profiling (e.g., LogP via shake-flask method, metabolic stability in liver microsomes) reveals that bulkier substituents (e.g., 4-methylbenzyl) improve membrane permeability but reduce aqueous solubility. Molecular dynamics simulations (GROMACS) predict blood-brain barrier penetration for neuroactive derivatives, validated via in vivo murine models .
Q. What experimental designs address low reproducibility in scaled-up synthesis?
Use design of experiments (DoE) to optimize reaction parameters (e.g., reagent stoichiometry, mixing rates). Process analytical technology (PAT), such as in-line FTIR, monitors intermediates in real-time. Comparative studies between batch and flow chemistry setups can identify bottlenecks (e.g., heat transfer inefficiencies in large batches) .
Q. How can contradictory data on metabolic pathways be reconciled?
Combine isotopic labeling (¹⁴C-tracing) with LC-MS/MS metabolomics to track metabolic intermediates. For example, conflicting reports on cytochrome P450-mediated oxidation can be resolved by comparing isoforms (e.g., CYP3A4 vs. CYP2D6 activity) across species (human vs. rat liver microsomes) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity measurements).
- Advanced Characterization : Employ X-ray crystallography for unambiguous structural confirmation, particularly for polymorphic forms .
- Ethical Compliance : Adhere to non-human research guidelines for in vivo testing, as specified in product documentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
